An In-depth Technical Guide to 1,3,5-Trichlorobenzene: Properties, Analysis, and Safety
An In-depth Technical Guide to 1,3,5-Trichlorobenzene: Properties, Analysis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trichlorobenzene (TCB), a synthetic aromatic hydrocarbon. Intended for a scientific audience, this document delves into the core characteristics of 1,3,5-TCB, offering a detailed analysis of its structural features, physicochemical parameters, spectral data, reactivity, and toxicological profile. The guide is structured to facilitate a deep understanding of this compound, supported by tabulated data, experimental protocols, and visual diagrams to elucidate key concepts and procedures. All information is substantiated with citations from authoritative sources to ensure scientific integrity.
Introduction: Understanding 1,3,5-Trichlorobenzene
1,3,5-Trichlorobenzene, with the chemical formula C₆H₃Cl₃, is a chlorinated aromatic compound belonging to the family of trichlorobenzenes.[1][2][3] It is characterized by a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions.[4] This symmetrical substitution pattern imparts unique physical and chemical properties that distinguish it from its isomers, 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene. While not as commercially prevalent as the 1,2,4-isomer, 1,3,5-TCB serves as a crucial intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pigments.[2][4] Its limited commercial use is in contrast to its significance in research and development, where a thorough understanding of its properties is paramount for safe handling and innovative applications.
This guide aims to be an essential resource for professionals working with or encountering 1,3,5-trichlorobenzene. By consolidating key technical data and procedural insights, we endeavor to equip researchers with the knowledge necessary for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical Properties: A Quantitative Analysis
The physical and chemical characteristics of 1,3,5-trichlorobenzene are fundamental to its behavior in various systems. These properties dictate its solubility, volatility, and environmental fate, which are critical considerations for experimental design and risk assessment.
General and Structural Properties
At room temperature, 1,3,5-trichlorobenzene presents as a white to off-white or pale yellow crystalline solid or powder with a characteristic odor.[4][5][6] Its symmetrical molecular structure is a key determinant of its physical properties.
Table 1: General and Structural Identifiers for 1,3,5-Trichlorobenzene
| Property | Value | Source(s) |
| IUPAC Name | 1,3,5-Trichlorobenzene | [5] |
| Synonyms | s-Trichlorobenzene, sym-Trichlorobenzene | [5] |
| CAS Number | 108-70-3 | [1][2] |
| Molecular Formula | C₆H₃Cl₃ | [1][4][5] |
| Molecular Weight | 181.45 g/mol | [1][4][7] |
| Appearance | White to off-white/yellow crystals or powder | [2][4][5][6] |
| Odor | Characteristic aromatic odor | [4][6] |
Thermodynamic and Solubility Data
The thermodynamic properties of 1,3,5-TCB, such as its melting and boiling points, provide insight into its phase behavior. Its solubility is a critical factor in determining its environmental distribution and the choice of appropriate solvents for reactions and analysis.
Table 2: Key Physical and Chemical Properties of 1,3,5-Trichlorobenzene
| Property | Value | Conditions | Source(s) |
| Melting Point | 63 - 65 °C | [2][6][8] | |
| Boiling Point | 208 °C | at 760 mmHg | [2][5][6] |
| Density | 1.456 g/cm³ | at 20 °C (liquid) | [5] |
| Vapor Pressure | 0.24 mmHg | at 25 °C | [5] |
| 24 Pa | at 25 °C | [5][6] | |
| Water Solubility | 0.0006 g/100 mL (6 mg/L) | at 25 °C | [1][5][6] |
| Solubility in Organic Solvents | Soluble in benzene, ether, ligroin, glacial acetic acid, carbon disulfide, and petroleum ether. | [2][4][7] | |
| LogP (Octanol/Water Partition Coefficient) | 4.15 - 4.19 | [5][6][9] | |
| Henry's Law Constant | 1.89 x 10⁻³ atm·m³/mol | at 25 °C | [5] |
| Flash Point | 107 °C (224.6 °F) | Closed cup | [5][6][10] |
| Refractive Index | 1.5662 | at 19 °C/D | [4][5] |
Spectral and Analytical Characterization
The unique spectral fingerprint of 1,3,5-trichlorobenzene allows for its unambiguous identification and quantification. This section details the key spectral data and outlines a standard analytical methodology.
Spectroscopic Data
Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of 1,3,5-TCB.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,3,5-trichlorobenzene exhibits characteristic absorption bands corresponding to its aromatic ring and C-Cl bonds. A notable peak can be found at 2493 cm⁻¹.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetrical nature of the molecule, the three protons on the benzene ring are chemically equivalent, resulting in a single sharp signal in the ¹H NMR spectrum.[4][5]
-
¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.
-
-
Mass Spectrometry (MS): The mass spectrum of 1,3,5-trichlorobenzene shows a characteristic isotopic pattern for a molecule containing three chlorine atoms. The most intense mass spectral peaks are observed at m/z 180 (M⁺), 182 (M⁺+2), and 184 (M⁺+4), with relative intensities of approximately 100%, 92%, and 30% respectively, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4] A significant fragment peak is also seen at m/z 145.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the separation and identification of 1,3,5-trichlorobenzene in complex matrices.
Objective: To identify and quantify 1,3,5-trichlorobenzene in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
1,3,5-Trichlorobenzene standard
-
Sample for analysis
-
Solvent for dilution (e.g., hexane)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of 1,3,5-trichlorobenzene in a suitable solvent to cover the expected concentration range of the sample.
-
Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standards. If necessary, perform extraction and clean-up steps to remove interfering matrix components.
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature with an appropriate gradient to ensure good separation (e.g., start at 60 °C, ramp to 280 °C).
-
Set the carrier gas flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in electron ionization (EI) mode.
-
-
Analysis:
-
Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC-MS system.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the 1,3,5-trichlorobenzene peak in the chromatogram based on its retention time, which should match that of the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with the reference spectrum of 1,3,5-trichlorobenzene, paying close attention to the molecular ion cluster and fragmentation pattern.
-
Quantify the amount of 1,3,5-trichlorobenzene in the sample by constructing a calibration curve from the standard analyses.
-
Chemical Reactivity and Stability
1,3,5-Trichlorobenzene is a stable compound under normal laboratory storage conditions.[5][9] However, it can undergo chemical reactions under specific conditions.
-
Stability: It is a stable solid but is volatile with steam.[5][9]
-
Reactivity:
-
Decomposition: Upon burning, 1,3,5-trichlorobenzene decomposes to produce toxic and corrosive fumes, including hydrogen chloride and other chlorinated compounds.[4][5][6][9]
Synthesis and Applications
While direct chlorination of benzene does not yield the 1,3,5-isomer, it can be synthesized through other routes.[11] A common laboratory and industrial synthesis involves the diazotization of 2,4,6-trichloroaniline, followed by a deamination reaction. Another method involves the treatment of 5-chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzene with chlorine at high temperatures.[11]
The applications of 1,3,5-trichlorobenzene are more specialized compared to its isomers. It is primarily used as:
-
An intermediate in the synthesis of other chemicals, such as pesticides and dyes.[1][2][4]
-
In the past, it was used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids.[1]
Toxicological Profile and Safety Considerations
1,3,5-Trichlorobenzene is considered toxic and should be handled with appropriate safety precautions.[1]
Health Effects
-
Routes of Exposure: The substance can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[6]
-
Acute Effects: It is irritating to the eyes and respiratory tract.[6] Ingestion can be harmful, with an oral LD50 in rats reported as 800 mg/kg.[9]
-
Chronic Effects: Long-term or repeated exposure information is limited, but the liver is a potential target organ for trichlorobenzenes.[2]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or eye protection in combination with breathing protection.[6]
-
Skin Protection: Wear protective gloves and remove contaminated clothing.[6]
-
Respiratory Protection: Use local exhaust or breathing protection, particularly a particulate filter respirator adapted to the airborne concentration of the substance.[6]
Handling and Storage:
-
Store in a well-ventilated room, separated from strong oxidants.[6][9]
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke when working with this chemical.[6]
First Aid Measures:
-
If Inhaled: Move to fresh air and rest. Seek medical attention.[6][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]
-
If Swallowed: Rinse mouth. Give one or two glasses of water to drink and seek medical attention. Do not induce vomiting.[6][9][12]
Environmental Fate and Ecotoxicity
1,3,5-Trichlorobenzene's physical and chemical properties influence its behavior and persistence in the environment.
-
Volatility and Adsorption: At 20°C, it is a solid with low volatility and solubility.[1] Once dissolved, it volatilizes rapidly and has a strong tendency to adsorb to organic matter in soil and sediment.[1]
-
Biodegradation: It is resistant to aerobic biodegradation by unacclimated microorganisms.[9] However, under certain conditions, it can be degraded by soil microbes or undergo reductive dechlorination.[2][3]
-
Bioaccumulation: This chemical has the potential for bioaccumulation in aquatic organisms, particularly fish.[6][9]
-
Environmental Hazard: 1,3,5-Trichlorobenzene is considered hazardous to the environment, with special attention given to its effects on aquatic life.[6]
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of 1,3,5-trichlorobenzene. From its fundamental molecular structure to its environmental impact, the information presented herein is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of its characteristics, coupled with adherence to strict safety protocols, is essential for the responsible and innovative use of this compound in scientific endeavors.
Visualizations
Molecular Structure of 1,3,5-Trichlorobenzene
Caption: 2D representation of the 1,3,5-Trichlorobenzene molecule.
Workflow for GC-MS Analysis
Caption: General workflow for the analysis of 1,3,5-Trichlorobenzene using GC-MS.
References
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PubChem. (n.d.). 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Public Services and Procurement Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene. Government of Canada. Retrieved from [Link]
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East Harbour Group. (2022, October 27). 1,3,5-trichlorobenzene Safety Data Sheet. Retrieved from [Link]
- Mehilal, M., Singh, S., & Batra, B. S. (2003). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 62(7), 604-608.
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International Programme on Chemical Safety. (2021). ICSC 0344 - 1,3,5-TRICHLOROBENZENE. INCHEM. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichlorobenzene-d3. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 108-70-3,1,3,5-Trichlorobenzene. Retrieved from [Link]
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ATB. (n.d.). 1,3,5-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,2,4-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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ARMAR Isotopes. (n.d.). 1,3,5-Trichlorobenzene-d3. Retrieved from [Link]
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ResearchGate. (n.d.). Triazine (top) and 1,3,5‐trichlorobenzene (bottom), comparison of.... Retrieved from [Link]
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